molecular formula C7H7N3S B13969940 6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine CAS No. 591749-66-5

6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine

Cat. No.: B13969940
CAS No.: 591749-66-5
M. Wt: 165.22 g/mol
InChI Key: BSQMHVQIXGZJOG-UHFFFAOYSA-N
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Description

6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine is a heterocyclic compound that features a fused ring system containing both triazine and thiazepine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of triazine derivatives with thioamide compounds. The reaction conditions often include the use of solvents such as acetonitrile (MeCN) and catalysts to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine is unique due to its fused ring system, which combines the properties of both triazine and thiazepine. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

CAS No.

591749-66-5

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

6H-[1,2,4]triazino[5,4-c][1,4]thiazepine

InChI

InChI=1S/C7H7N3S/c1-2-10-6-9-8-4-7(10)5-11-3-1/h1,3-6H,2H2

InChI Key

BSQMHVQIXGZJOG-UHFFFAOYSA-N

Canonical SMILES

C1C=CSC=C2N1C=NN=C2

Origin of Product

United States

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